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Compound of Interest

Compound Name: 2-Furylacetone

Cat. No.: B1296154 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Furylacetone (also known as 1-(furan-2-yl)propan-2-one), a key chemical intermediate and

flavoring agent. The following sections present tabulated quantitative data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along

with detailed experimental protocols for data acquisition. This document is intended to serve as

a valuable resource for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Spectroscopic Data Summary
The structural elucidation of 2-Furylacetone is critically supported by a combination of

spectroscopic techniques. The data presented in the following tables have been compiled from

various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Furylacetone. The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃).

[1]

Table 1: ¹H NMR Spectroscopic Data for 2-Furylacetone (400 MHz, CDCl₃)[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.37 dd, J = 1.8, 0.8 Hz 1H H-5 (furan)

6.35 dd, J = 3.2, 1.8 Hz 1H H-4 (furan)

6.19 d, J = 3.2 Hz 1H H-3 (furan)

3.71 s 2H -CH₂-

2.16 s 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Furylacetone (100.40 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

204.11 C=O (ketone)

148.34 C-2 (furan)

142.21 C-5 (furan)

110.71 C-3 (furan)

108.27 C-4 (furan)

43.24 -CH₂-

29.14 -CH₃

Infrared (IR) Spectroscopy
The functional groups present in 2-Furylacetone can be identified through their characteristic

vibrational frequencies in the IR spectrum.

Table 3: FT-IR Spectroscopic Data for 2-Furylacetone
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium =C-H stretch (furan)

~2950-2850 Medium C-H stretch (aliphatic)

~1725-1705 Strong C=O stretch (ketone)

~1600-1475 Medium-Weak C=C stretch (furan ring)

~1300-1000 Strong
C-O stretch (furan ring and C-

C)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-Furylacetone, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for 2-Furylacetone

m/z Relative Intensity Proposed Fragment

124 Moderate [M]⁺ (Molecular Ion)

95 High
[M - CHO]⁺ or [Furanoyl

cation]

81 High [M - CH₃CO]⁺ (Furfuryl cation)

43 High [CH₃CO]⁺ (Acetyl cation)

39 Moderate [C₃H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to ensure reproducibility and accuracy.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: A solution of 2-Furylacetone (5-10 mg) is prepared by dissolving the

sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation: As 2-Furylacetone is a liquid at room temperature, a small drop of the

neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance
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(ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Bruker Tensor 27 FT-IR spectrometer

or equivalent.[1]

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

the sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Furylacetone is prepared in a volatile organic

solvent such as methanol or ethyl acetate (1 µL/mL).

Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a

Mass Spectrometer (MS).

GC Conditions:

Injector Temperature: 250 °C.

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

at 10 °C/min to 250 °C and held for 5 minutes.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The mass spectrum of the GC peak corresponding to 2-Furylacetone is

analyzed to identify the molecular ion and major fragment ions.

Workflow Visualization
The general workflow for obtaining and analyzing spectroscopic data for a chemical compound

like 2-Furylacetone is illustrated in the diagram below.
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General Workflow for Spectroscopic Analysis of 2-Furylacetone

Sample Preparation

Data Acquisition

Data Processing & Analysis

Results & Interpretation

2-Furylacetone Sample

Dissolve in CDCl3 with TMS Neat Liquid for ATR Dilute in Volatile Solvent

NMR Spectrometer (¹H & ¹³C) FT-IR Spectrometer (ATR) GC-MS System

Fourier Transform, Phasing, Baseline Correction Fourier Transform, Background Subtraction Chromatogram & Mass Spectrum Analysis

NMR Data Table
(Chemical Shifts, Multiplicity)

IR Data Table
(Absorption Peaks)

MS Data Table
(m/z, Fragmentation)

Structural Elucidation & Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/228583
https://www.benchchem.com/product/b1296154#spectroscopic-data-of-2-furylacetone-nmr-ir-ms
https://www.benchchem.com/product/b1296154#spectroscopic-data-of-2-furylacetone-nmr-ir-ms
https://www.benchchem.com/product/b1296154#spectroscopic-data-of-2-furylacetone-nmr-ir-ms
https://www.benchchem.com/product/b1296154#spectroscopic-data-of-2-furylacetone-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

